5-(1-chloroethyl)-6-nitro-2H-1,3-benzodioxole
Overview
Description
5-(1-Chloroethyl)-6-nitro-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring substituted with a nitro group and a chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-chloroethyl)-6-nitro-2H-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole followed by the introduction of the chloroethyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a Friedel-Crafts alkylation reaction using 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-6-nitro-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Electrophilic Aromatic Substitution: The nitro group can participate in further electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Hydroxyl derivatives: from nucleophilic substitution.
Halogenated derivatives: from electrophilic aromatic substitution.
Amino derivatives: from reduction of the nitro group.
Scientific Research Applications
5-(1-Chloroethyl)-6-nitro-2H-1,3-benzodioxole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-chloroethyl)-6-nitro-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chloroethyl group can also participate in alkylation reactions, modifying biomolecules and affecting their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(1-Chloroethyl)-6-nitro-2H-1,3-benzodioxole is unique due to the combination of its benzodioxole ring, nitro group, and chloroethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(1-chloroethyl)-6-nitro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPQSHASYDBYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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